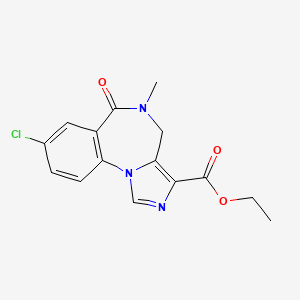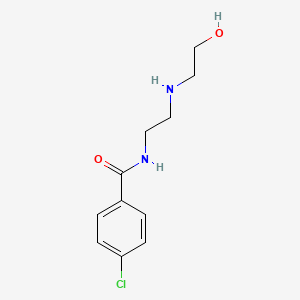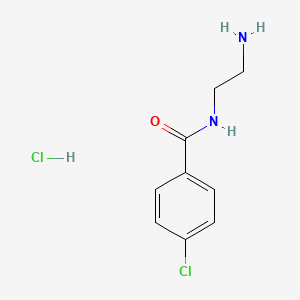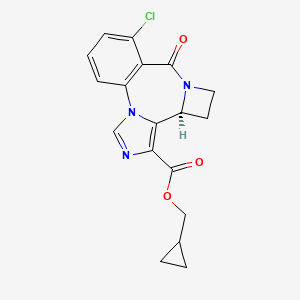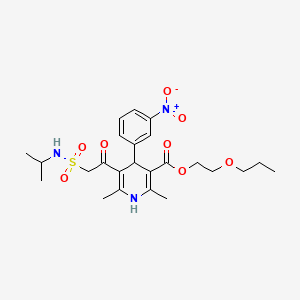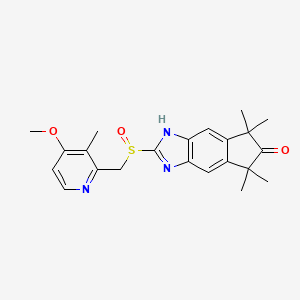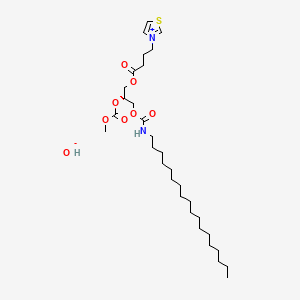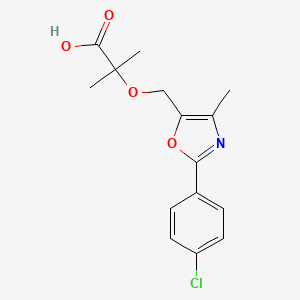
Romazarit
Vue d'ensemble
Description
Le Romazarit est un médicament à petite molécule qui agit comme un agoniste du récepteur alpha activé par les proliférateurs de peroxysomes. Il a été initialement développé par Roche Holding AG pour le traitement des maladies rhumatismales, en particulier la polyarthrite rhumatoïde. Le composé a montré un potentiel en tant que médicament antirhumatismal modificateur de la maladie en raison de ses propriétés anti-inflammatoires .
Méthodes De Préparation
Le Romazarit peut être synthétisé par un processus en plusieurs étapes à partir de l'acide 4-chlorobenzoïque, de l'acétoacétate d'éthyle 2-chloro et du 2-méthyl 2-hydroxypropionate d'éthyle . La voie de synthèse comprend les étapes suivantes :
- Réaction du sel de sodium de l'acide 4-chlorobenzoïque avec l'acétoacétate d'éthyle 2-chloro pour former le 3-oxo-2-(4-chlorophénylcarboxy)butyrate d'éthyle.
- Cyclisation de l'intermédiaire avec du formamide et de l'acide sulfurique pour obtenir le 2-(4-chlorophényl)-4-méthyloxazole-5-carboxylate d'éthyle.
- Réduction de l'ester avec de l'hydrure de lithium et d'aluminium dans le tétrahydrofurane pour produire du 2-(4-chlorophényl)-4-méthyl-5-oxazoleméthanol.
- Chloration de l'alcool avec du chlorure de thionyle suivie d'une réaction avec le dérivé alcoxyde de sodium du 2-méthyl-2-hydroxypropionate d'éthyle pour obtenir le [2-[(4-chlorophényl)-4-méthyl-5-oxazolyl]méthoxy]-2-méthylpropionate d'éthyle.
- Hydrolyse de l'ester, acidification et recristallisation pour obtenir le this compound sous forme de solide blanc, qui peut être converti en sel de sodium par traitement avec de l'isopropoxyde de sodium dans l'isopropanol .
Analyse Des Réactions Chimiques
Le Romazarit subit diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé dans des conditions spécifiques pour former des dérivés oxazoliques correspondants.
Réduction : La réduction du groupe ester dans la voie de synthèse est réalisée à l'aide d'hydrure de lithium et d'aluminium.
Les réactifs couramment utilisés dans ces réactions comprennent le formamide, l'acide sulfurique, l'hydrure de lithium et d'aluminium, le chlorure de thionyle et les dérivés alcoxyde de sodium. Les principaux produits formés à partir de ces réactions sont des intermédiaires qui conduisent au composé final this compound .
Applications de la recherche scientifique
Chimie : Il sert de composé modèle pour étudier la synthèse et la réactivité des dérivés oxazoliques.
Médecine : Le composé a été étudié comme médicament antirhumatismal modificateur de la maladie pour le traitement de la polyarthrite rhumatoïde.
Mécanisme d'action
Le this compound exerce ses effets en agissant comme un agoniste du récepteur alpha activé par les proliférateurs de peroxysomes. Ce récepteur est impliqué dans la régulation du métabolisme des lipides et de l'inflammation. En activant ce récepteur, le this compound module l'expression des gènes impliqués dans les réponses inflammatoires, ce qui conduit à une réduction de l'inflammation et de la progression de la maladie dans la polyarthrite rhumatoïde .
Applications De Recherche Scientifique
Mécanisme D'action
Romazarit exerts its effects by acting as a peroxisome proliferator-activated receptor alpha agonist. This receptor is involved in the regulation of lipid metabolism and inflammation. By activating this receptor, this compound modulates the expression of genes involved in inflammatory responses, leading to reduced inflammation and disease progression in rheumatoid arthritis .
Comparaison Avec Des Composés Similaires
Le Romazarit est structurellement similaire à d'autres agonistes du récepteur alpha activé par les proliférateurs de peroxysomes, tels que le clobuzarit. Il a montré un profil de sécurité plus favorable avec moins de changements hépatiques et moins de prolifération des peroxysomes par rapport au clobuzarit . D'autres composés similaires comprennent le fénofibrate et le gemfibrozil, qui sont également des agonistes du récepteur alpha activé par les proliférateurs de peroxysomes utilisés principalement pour leurs effets hypolipidémiants .
Propriétés
IUPAC Name |
2-[[2-(4-chlorophenyl)-4-methyl-1,3-oxazol-5-yl]methoxy]-2-methylpropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16ClNO4/c1-9-12(8-20-15(2,3)14(18)19)21-13(17-9)10-4-6-11(16)7-5-10/h4-7H,8H2,1-3H3,(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNXXSBRGLBOASF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC(=N1)C2=CC=C(C=C2)Cl)COC(C)(C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16ClNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6046216 | |
| Record name | Romazarit | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6046216 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
309.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
109543-76-2 | |
| Record name | Romazarit [USAN:INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0109543762 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Romazarit | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6046216 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ROMAZARIT | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CN68E94R2X | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
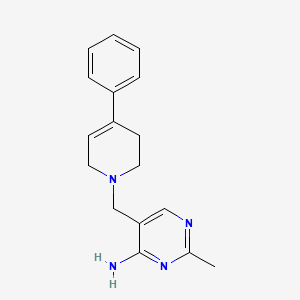
![1-[(2R)-1-[4-[(3,4-dichlorophenyl)methyl]-1-methylpiperidin-1-ium-1-yl]-3-methylbutan-2-yl]-3-(3,4,5-trimethoxyphenyl)urea](/img/structure/B1679436.png)
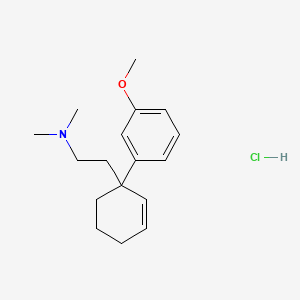
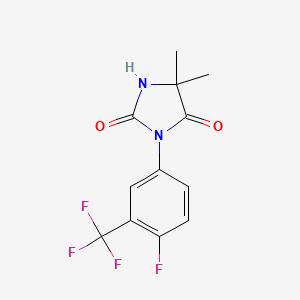
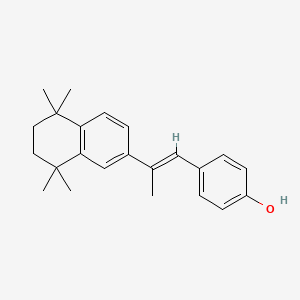
![6-Methyl-2-oxo-6,7-dihydro-[1,3]benzodioxolo[5,6-a]quinolizine-3-carboxylic acid](/img/structure/B1679445.png)
